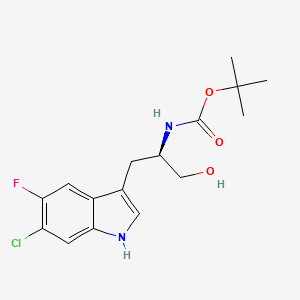tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate
CAS No.:
Cat. No.: VC15890375
Molecular Formula: C16H20ClFN2O3
Molecular Weight: 342.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H20ClFN2O3 |
|---|---|
| Molecular Weight | 342.79 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C16H20ClFN2O3/c1-16(2,3)23-15(22)20-10(8-21)4-9-7-19-14-6-12(17)13(18)5-11(9)14/h5-7,10,19,21H,4,8H2,1-3H3,(H,20,22)/t10-/m1/s1 |
| Standard InChI Key | GNXJYLZBDLGIQC-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC(=C(C=C21)F)Cl)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)Cl)CO |
Introduction
Tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate is a complex organic compound belonging to the class of carbamates, which are esters of carbamic acid. This compound features a unique structure that combines a tert-butyl group with an indole derivative, making it significant in pharmacological contexts due to the biological activities associated with indole compounds.
Key Features:
-
Chemical Class: Carbamate
-
CAS Number: 1809076-27-4
-
Molecular Weight: Approximately 307.77 g/mol
Chemical Reactions:
-
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.
-
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further derivatization.
Biological Activities and Potential Applications
Compounds containing indole structures often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate is expected to possess similar activities due to its structural features.
Potential Applications:
-
Medicinal Chemistry: It is a candidate for further pharmacological studies, particularly in drug design and development.
-
Biological Targets: Interaction studies may focus on its binding affinity to specific biological targets such as enzymes or receptors implicated in disease processes.
Comparison with Similar Compounds
Several compounds share structural features with tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate. These include:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate | Pyridine instead of indole | Antimicrobial |
| Tert-butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl | Similar carbamate structure | Anti-cancer |
| Tert-butyl ((1R,2R)-1-hydroxy-6-(4-nitrophenyl)) | Different substituents on phenolic ring | Anti-inflammatory |
Research Findings and Future Directions
Research into similar compounds suggests that such interactions may modulate biological responses, making tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate a candidate for further pharmacological studies. Techniques such as surface plasmon resonance or molecular docking simulations could be employed to elucidate these interactions and provide insights into the mechanism of action.
Future Research Directions:
-
In Vivo Studies: Conducting in vivo studies to assess its efficacy and safety in animal models.
-
Structure Optimization: Modifying the compound to enhance its pharmacokinetic properties or reduce potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume